3-(2,3-Epoxy-n-propoxy)benzamide
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C10H11NO3/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H2,11,12) |
InChI Key |
IEBKQICSSACHAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of 3-(2,3-Epoxy-n-propoxy)benzamide and related benzamide derivatives:
Physicochemical Properties
- LogP and Solubility: The epoxy group’s polarity (PSA ~29.54 Ų) may improve aqueous solubility compared to hydrophobic substituents like the cyanopropyl group (LogP ~4.98 in ) .
- Thermal Stability : Epoxides are prone to polymerization under heat, whereas propargyl or allyl ether derivatives (–11) exhibit greater thermal stability .
Research Findings and Implications
- Drug Design: Covalent inhibitors leveraging the epoxy group could outperform non-covalent analogs (e.g., ) in target engagement but may require optimization to reduce off-target effects .
- Material Science : Epoxy-containing benzamides may serve as crosslinkers in polymer synthesis, contrasting with the photostable propargyl derivatives used in optoelectronic materials .
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
Patent CN105636946A details a carbodiimide-based approach using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling reagents. Reacting 4-amino-5-chloro-2-methoxybenzoic acid with 3-(1H-1,2,3-triazol-1-yl)propan-1-amine in dichloromethane at 0°C achieves 78% conversion. Critical parameters include:
-
Stoichiometry : 1.2:1 molar ratio of acid to amine
-
Base : Triethylamine (2.5 eq) for pH control
-
Reaction Time : 18 hours under nitrogen atmosphere
This method minimizes racemization but requires post-reaction purification via aqueous extraction to remove urea byproducts.
Mixed Anhydride Method for Scalable Production
WO2013072933A2 discloses an industrial-scale protocol using isobutyl chloroformate to generate a reactive mixed anhydride intermediate. Key steps:
-
Activate 3-methoxypropionic acid with isobutyl chloroformate in methylene chloride at -40°C
-
Add benzylamine dropwise over 2 hours
-
Quench with 10% HCl and isolate via liquid-liquid extraction
Yields reach 92% with <0.1% residual solvents when employing azeotropic distillation during workup.
Installation of the Propoxy Side Chain
Introducing the 2,3-epoxypropoxy group necessitates sequential alkylation and oxidation steps.
Nucleophilic Alkylation of Phenolic Oxygen
The RSC protocol demonstrates propoxylation using 1,3-dibromopropane under phase-transfer conditions:
Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Phenolic substrate | 1.0 eq | Nucleophile |
| 1,3-Dibromopropane | 8.0 eq | Alkylating agent |
| K2CO3 | 8.0 eq | Base |
| CH3CN | 15 mL/g | Solvent |
| Temperature | 70°C | Reflux conditions |
After 5 hours, flash chromatography (5% MeOH/DCM) isolates the bromopropoxy intermediate in 67% yield.
Integrated Synthesis Protocol
Combining these methodologies yields an optimized route:
Step 1 : Benzamide formation via mixed anhydride
-
React 4-hydroxy-3-methoxybenzoic acid with isobutyl chloroformate/N-methylmorpholine
-
Add 3-aminopropanol derivative
Step 2 : Propoxylation
Step 3 : Epoxidation
-
Oxidize with mCPBA in DCM
-
Purify via recrystallization (hexane:EtOAc 3:1)
Critical Analysis of Byproduct Formation
Hydrolysis of Epoxide Ring
Prolonged exposure to aqueous workup conditions induces ring-opening to diol derivatives. Patent CN105636946A mitigates this by:
-
Limiting hydrolysis time to <30 minutes
-
Maintaining pH >9 during extractions
-
Using anhydrous MgSO4 for final drying
N-Oxidation of Benzamide
Elevated temperatures (>80°C) during amide coupling promote oxidation at the benzylic position. WO2013072933A2 suppresses this via:
-
Rigorous nitrogen sparging
-
Addition of 0.1% (w/w) BHT as radical scavenger
-
Temperature control (±2°C) with jacketed reactors
Industrial-Scale Purification Strategies
Crystallization Optimization
Patent WO2013072933A2 achieves pharma-grade purity through solvent-antisolvent crystallization:
Conditions
-
Solvent: Methanol (5 mL/g)
-
Antisolvent: Deionized water (3:1 v/v)
-
Cooling rate: 0.5°C/min to 4°C
-
Seed crystal size: 20-50 μm
This reduces impurity "A" from 1.2% to 0.08% in one recrystallization cycle.
Chromatographic Methods
The RSC protocol employs silica gel chromatography with stepwise gradients:
| Eluent Composition | Purpose |
|---|---|
| 100% DCM | Remove non-polar impurities |
| 5% MeOH/DCM | Elute target compound |
| 10% MeOH/DCM | Recover polar byproducts |
Resolution factors (Rf) of 0.58 ensure baseline separation of epoxide and diol contaminants .
Q & A
Q. Answer :
- NMR :
- ¹H NMR : Identify epoxy protons (δ 3.0–4.0 ppm) and benzamide aromatic signals (δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~167 ppm) and epoxide carbons (~50–60 ppm).
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and epoxide C-O-C (~1250 cm⁻¹).
- HRMS : Validate molecular weight (e.g., exact mass for C₁₀H₁₁NO₃: 209.0688).
Advanced: How can computational modeling guide the design of 3-(2,3-Epoxy-n-propoxy)benzamide analogs with improved target selectivity?
Q. Answer :
- Docking studies : Use software (e.g., AutoDock) to predict interactions with targets like orexin receptors or DDR1 .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity.
- MD simulations : Assess epoxide ring stability in aqueous vs. lipid environments to optimize bioavailability.
Basic: What safety protocols are essential when handling epoxy-containing benzamides?
Q. Answer :
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (S24/25 ).
- Ventilation : Use fume hoods due to potential irritancy of epoxy intermediates.
- Waste disposal : Follow hazardous waste guidelines for halogenated byproducts (e.g., bromopropoxy precursors ).
Advanced: What strategies mitigate epoxide ring-opening during benzamide functionalization?
Q. Answer :
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-temperature reactions : Perform nucleophilic additions at –20°C to reduce ring strain.
- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
Basic: How is the purity of 3-(2,3-Epoxy-n-propoxy)benzamide validated for pharmacological studies?
Q. Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity .
- Melting point : Compare experimental values with literature (if available).
- Elemental analysis : Confirm C, H, N composition within 0.3% of theoretical values.
Advanced: How do structural modifications to the benzamide core influence epoxy group reactivity?
Q. Answer :
- Electron-withdrawing groups (e.g., nitro ): Increase epoxide electrophilicity, enhancing nucleophilic attack.
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl ) reduce ring-opening rates.
- Conjugation effects : Extended π-systems (e.g., benzothiazole ) stabilize transition states.
Basic: What solvents are compatible with 3-(2,3-Epoxy-n-propoxy)benzamide in reaction setups?
Q. Answer :
- Polar aprotic : DMF, DMSO for SN2 reactions.
- Chlorinated : Dichloromethane for epoxidation .
- Avoid protic solvents (e.g., water, methanol) to prevent epoxide hydrolysis.
Advanced: How can kinetic studies elucidate the degradation pathways of epoxy-functionalized benzamides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
